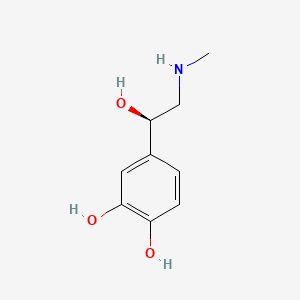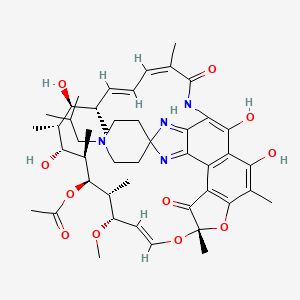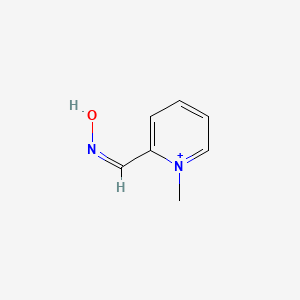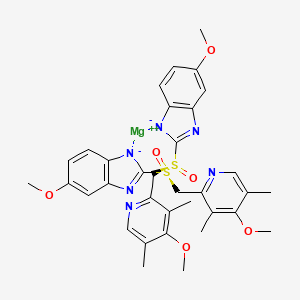
Gemifloxacin, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gemifloxacin, (S)- is a synthetic fluoroquinolone antibacterial agent. It is primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia caused by susceptible bacteria . Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gemifloxacin involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of Fluorine: Fluorine is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.
Addition of Side Chains: Various side chains are added to the quinolone core to improve pharmacokinetic properties and target specificity.
Industrial Production Methods: Industrial production of Gemifloxacin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: Gemifloxacin can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the quinolone structure.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of Gemifloxacin with modified functional groups, which can alter its antibacterial activity and pharmacokinetic properties .
科学的研究の応用
Gemifloxacin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Industry: Utilized in the development of new antibacterial agents and formulations for improved drug delivery.
作用機序
Gemifloxacin is compared with other fluoroquinolones such as gatifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin . While all these compounds share a similar mechanism of action, Gemifloxacin is unique in its enhanced activity against certain gram-positive bacteria and its lower risk of phototoxicity . it is associated with an increased risk of skin rash compared to other fluoroquinolones .
類似化合物との比較
- Gatifloxacin
- Moxifloxacin
- Ciprofloxacin
- Levofloxacin
Gemifloxacin stands out due to its specific structural modifications that confer unique pharmacokinetic properties and antibacterial spectrum .
特性
CAS番号 |
765900-93-4 |
|---|---|
分子式 |
C18H20FN5O4 |
分子量 |
389.4 g/mol |
IUPAC名 |
7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1 |
InChIキー |
ZRCVYEYHRGVLOC-NOTZLVJDSA-N |
異性体SMILES |
CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
正規SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol |
melting_point |
235-237 °C |
溶解性 |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine](/img/structure/B10761517.png)
![(1S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10761529.png)




![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10761612.png)


![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)
